molecular formula C17H18N2O6S B4725929 butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate

butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate

Cat. No.: B4725929
M. Wt: 378.4 g/mol
InChI Key: ZOBHCJHRTQYLRD-UHFFFAOYSA-N
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Description

Butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C({17})H({18})N({2})O({6})S This compound features a benzoate ester linked to a sulfonamide group, which is further connected to a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate typically involves a multi-step process:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminobenzoic acid. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is 4-{[(2-nitrophenyl)sulfonyl]amino}benzoic acid.

  • Esterification: : The carboxylic acid group of the intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This step yields this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro group in butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas with a palladium on carbon catalyst.

    Chemical Reduction: Tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Sulfonamides: Nucleophilic substitution reactions yield various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of sulfonamide and nitrobenzene derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by its functional groups.

Mechanism of Action

The mechanism of action of butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Lacks the sulfonamide and nitro groups, making it less versatile in chemical reactions.

    4-{[(2-nitrophenyl)sulfonyl]amino}benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    2-nitrobenzenesulfonamide: Lacks the benzoate ester, limiting its applications in esterification reactions.

Uniqueness

Butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

butyl 4-[(2-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-2-3-12-25-17(20)13-8-10-14(11-9-13)18-26(23,24)16-7-5-4-6-15(16)19(21)22/h4-11,18H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBHCJHRTQYLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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